4-Amino-2-cyclobutoxy-N-methylbenzamide
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Overview
Description
4-Amino-2-cyclobutoxy-N-methylbenzamide is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of an amino group, a cyclobutoxy group, and a methylbenzamide moiety. It is a white to light yellow crystalline powder that is soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclobutoxy-N-methylbenzamide typically involves the reaction of 4-amino-N-methylbenzamide with cyclobutanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-cyclobutoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or cyclobutoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Amino-2-cyclobutoxy-N-methylbenzamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclobutoxy-N-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: This compound has a similar structure but with a fluorine atom instead of a cyclobutoxy group.
4-Amino-N-methylbenzamide: Lacks the cyclobutoxy group, making it less complex.
Uniqueness
4-Amino-2-cyclobutoxy-N-methylbenzamide is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-amino-2-cyclobutyloxy-N-methylbenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-14-12(15)10-6-5-8(13)7-11(10)16-9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15) |
InChI Key |
OXXSCLNRZKUDPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N)OC2CCC2 |
Origin of Product |
United States |
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